molecular formula C24H19F2NO4 B1337381 Fmoc-3,5-difluoro-D-phenylalanine CAS No. 205526-25-6

Fmoc-3,5-difluoro-D-phenylalanine

Cat. No.: B1337381
CAS No.: 205526-25-6
M. Wt: 423.4 g/mol
InChI Key: UYEQBZISDRNPFC-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-3,5-difluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is primarily used in peptide synthesis and research due to its unique chemical properties .

Mechanism of Action

Target of Action

, suggesting that it may interact with proteins or peptides in the body.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis and degradation pathways.

Pharmacokinetics

, which could impact its bioavailability and distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3,5-difluoro-D-phenylalanine typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluoro-D-phenylalanine.

    Protection of the Amino Group: The amino group of 3,5-difluoro-D-phenylalanine is protected using the Fmoc group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fmoc-3,5-difluoro-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-3,5-difluoro-D-phenylalanine is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance between stability and reactivity, making it suitable for various research and industrial applications .

Properties

IUPAC Name

(2R)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEQBZISDRNPFC-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427324
Record name Fmoc-3,5-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-25-6
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-difluoro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205526-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-3,5-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-3,5-difluoro-D-phenylalanine
Reactant of Route 2
Reactant of Route 2
Fmoc-3,5-difluoro-D-phenylalanine
Reactant of Route 3
Reactant of Route 3
Fmoc-3,5-difluoro-D-phenylalanine
Reactant of Route 4
Reactant of Route 4
Fmoc-3,5-difluoro-D-phenylalanine
Reactant of Route 5
Reactant of Route 5
Fmoc-3,5-difluoro-D-phenylalanine
Reactant of Route 6
Reactant of Route 6
Fmoc-3,5-difluoro-D-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.